molecular formula C23H32O2 B12681035 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate CAS No. 85030-16-6

1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate

Cat. No.: B12681035
CAS No.: 85030-16-6
M. Wt: 340.5 g/mol
InChI Key: FHYSZDJZDKDKIJ-XSFVSMFZSA-N
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Description

1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate is a heterocyclic organic compound with the molecular formula C23H32O2 and a molecular weight of 340.5 g/mol . It is known for its unique structure, which includes a phenylacetate group and a vinyldeca-dienyl chain. This compound is primarily used in research and experimental applications.

Preparation Methods

The synthesis of 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate involves several steps. The synthetic route typically includes the following steps:

    Formation of the vinyldeca-dienyl chain: This step involves the reaction of appropriate starting materials under specific conditions to form the vinyldeca-dienyl chain.

    Attachment of the phenylacetate group: The phenylacetate group is then attached to the vinyldeca-dienyl chain through esterification reactions.

Chemical Reactions Analysis

1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the vinyldeca-dienyl chain, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate has several scientific research applications, including:

    Chemistry: It is used as a model compound in studying esterification and other organic reactions.

    Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and other biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate involves its interaction with specific molecular targets. The phenylacetate group can interact with enzymes and receptors, while the vinyldeca-dienyl chain can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes and other biomolecules, resulting in the compound’s observed effects.

Comparison with Similar Compounds

1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl phenylacetate can be compared with similar compounds such as:

    1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl acetate: This compound has a similar structure but lacks the phenyl group.

    1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl benzoate: This compound has a benzoate group instead of a phenylacetate group.

    1,5,9-Trimethyl-1-vinyldeca-4,8-dienyl propionate: This compound has a propionate group instead of a phenylacetate group.

The uniqueness of this compound lies in its specific combination of the phenylacetate group and the vinyldeca-dienyl chain, which imparts distinct chemical and biological properties .

Properties

CAS No.

85030-16-6

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] 2-phenylacetate

InChI

InChI=1S/C23H32O2/c1-6-23(5,17-11-14-20(4)13-10-12-19(2)3)25-22(24)18-21-15-8-7-9-16-21/h6-9,12,14-16H,1,10-11,13,17-18H2,2-5H3/b20-14+

InChI Key

FHYSZDJZDKDKIJ-XSFVSMFZSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC(C)(C=C)OC(=O)CC1=CC=CC=C1)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C)C

Origin of Product

United States

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